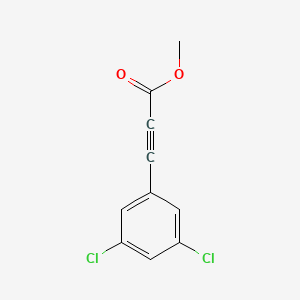

Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate

Description

Properties

IUPAC Name |

methyl 3-(3,5-dichlorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUATVVRPLPDPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate typically involves the reaction of 3,5-dichlorobenzaldehyde with methyl propiolate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide . The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are commonly used.

Substitution: Nucleophiles like or can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of or .

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate serves as an important intermediate in the synthesis of various organic compounds. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's alkyne functional group allows for further transformations through reactions such as nucleophilic addition or cycloaddition .

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties. Studies have shown that it may exhibit anti-inflammatory and anticancer activities. Its structure allows it to interact with specific biological targets, potentially inhibiting certain enzymes or receptors involved in disease processes . For example, preliminary studies suggest that similar compounds can inhibit specific enzymes related to cancer progression.

Biological Research

In biological settings, this compound is used to study the effects of halogenated aromatic compounds on biological systems. This research helps elucidate the mechanisms through which these compounds exert their biological effects, including their interactions at the molecular level .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for various applications, including as a precursor for synthesizing polymers and other functional materials .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity : Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .

- Anti-inflammatory Effects : A study explored how this compound could inhibit pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases.

- Synthetic Pathways : Investigations into its synthetic routes have shown that optimizing reaction conditions can enhance yield and purity in industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- Methyl 3-(3,5-difluorophenyl)prop-2-ynoate

- Methyl 3-(3,5-dibromophenyl)prop-2-ynoate

- Methyl 3-(3,5-dimethylphenyl)prop-2-ynoate

Comparison: Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate is unique due to the presence of chlorine atoms, which impart distinct chemical and biological properties. Compared to its fluorinated or brominated analogs, the dichlorinated compound exhibits different reactivity and potency in various applications. The presence of chlorine atoms also affects the compound’s solubility and stability.

Biological Activity

Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate is an organic compound of interest due to its potential biological activities. This compound features a methyl ester group attached to a prop-2-ynoate backbone and a dichlorophenyl substituent, which enhances its reactivity and biological interactions. The molecular formula is C₁₁H₈Cl₂O₂. Research has focused on its applications in antimicrobial and anticancer research, revealing promising results.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Structural Features:

- Dichlorophenyl Ring: The presence of chlorine atoms at the 3 and 5 positions enhances the compound's electronic properties, potentially increasing its affinity for biological targets.

- Alkyne Functional Group: The prop-2-ynoate moiety contributes to the compound's reactivity, making it a candidate for various chemical reactions and biological interactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For example, in vitro assays demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study:

In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers observed:

- Cell Viability Reduction: Treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Apoptosis Induction: Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of specific enzymes related to cancer progression.

- Receptor Interaction: The unique substitution pattern on the phenyl ring may enhance interaction with biological receptors, leading to altered signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves propargylation of 3,5-dichlorophenyl precursors. For example, hydroxylamine-mediated oxime formation followed by alkylation with methyl iodide under basic conditions (e.g., using DBU as a catalyst) can yield propargyl esters. Reaction efficiency is enhanced by optimizing temperature (e.g., 60°C for oxime formation) and stoichiometric ratios of reagents like methyl iodide (20 mmol for 4 mmol substrate) . Purification via recrystallization (ether/petroleum ether) ensures high purity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the propargyl ester and dichlorophenyl group. High-Performance Liquid Chromatography (HPLC) with UV detection is critical for purity assessment, especially when used as a pharmaceutical reference standard. Mass spectrometry (MS) provides molecular weight validation (e.g., C₁₀H₇Cl₂O₂, ~229 g/mol). Cross-referencing with certified reference materials ensures accuracy .

Q. What storage conditions are critical to maintaining the compound’s stability during experiments?

- Methodological Answer : Short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) minimizes degradation. Stability is further preserved in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Regular stability testing via HPLC is recommended to monitor degradation products .

Advanced Research Questions

Q. How can researchers introduce additional functional groups to the propargyl ester moiety without disrupting the dichlorophenyl ring?

- Methodological Answer : Selective bromination or fluorination at the propargyl position can be achieved using halogenating agents (e.g., bromine in dichloromethane) under controlled conditions. Protecting groups like tert-butyldimethylsilyl (TBS) for the ester can shield it during electrophilic aromatic substitution on the dichlorophenyl ring. Reaction monitoring via thin-layer chromatography (TLC) and NMR ensures regioselectivity .

Q. In cytotoxicity assays, how should experimental designs account for structure-activity relationships (SAR) against cancer cell lines?

- Methodological Answer : Use standardized cell lines (e.g., MCF-7 breast cancer or A549 lung cancer) to assess IC₅₀ values. Test concentrations ranging from 1 nM to 100 µM, with controls (e.g., DMSO vehicle). SAR studies should compare analogs (e.g., fluorophenyl vs. dichlorophenyl derivatives) to isolate electronic or steric effects. Data interpretation must include statistical validation (e.g., ANOVA) and dose-response curve modeling .

Q. How can conflicting reports on synthetic yields be resolved systematically?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., DBU concentration), solvent polarity, and reaction time. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Reproducibility is enhanced by adhering to standardized protocols, such as those for oxime formation (2 hours at 60°C with pH 8–9 adjustments) .

Key Considerations for Researchers

- Contradiction Analysis : Discrepancies in cytotoxicity data may arise from variations in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols across labs to ensure comparability .

- Functionalization Challenges : The electron-withdrawing dichlorophenyl group may hinder nucleophilic attacks; consider Pd-catalyzed cross-coupling for selective modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.